Chamaecypanone C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H26O5 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(1S,2R,6S,7R,9R)-9-hydroxy-4,6-bis(4-hydroxyphenyl)-9-methyl-11-propan-2-yltricyclo[5.2.2.02,6]undeca-4,10-diene-3,8-dione |
InChI |
InChI=1S/C27H26O5/c1-14(2)19-12-21-23-24(30)20(15-4-8-17(28)9-5-15)13-27(23,16-6-10-18(29)11-7-16)22(19)25(31)26(21,3)32/h4-14,21-23,28-29,32H,1-3H3/t21-,22-,23-,26+,27+/m0/s1 |
InChI Key |
JFXFDPCYNPIOGQ-ROURDUCTSA-N |
Isomeric SMILES |
CC(C)C1=C[C@H]2[C@H]3C(=O)C(=C[C@]3([C@@H]1C(=O)[C@]2(C)O)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O |
Canonical SMILES |
CC(C)C1=CC2C3C(=O)C(=CC3(C1C(=O)C2(C)O)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O |
Synonyms |
chamaecypanone C |
Origin of Product |
United States |
Natural Abundance and Isolation Methodologies of Chamaecypanone C
Botanical Sources and Geographic Distribution
Chamaecypanone C is a naturally occurring chemical compound isolated from the heartwood of Chamaecyparis obtusa var. formosana nih.govnih.gov. This specific variety of cypress is endemic to Taiwan, primarily found in the central mountain ranges at altitudes between 1,500 and 2,500 meters nih.gov. It thrives in the cloud and fog belt, with significant populations in areas like the MaKau Ecological National Park nih.gov.
The parent species, Chamaecyparis obtusa, commonly known as the Japanese cypress or Hinoki cypress, is native to central Japan mdpi.com. There, natural populations are found in southern Honshu, Shikoku, and Kyushu, ranging from near sea level to elevations of 2,200 meters. While the parent species is widespread in Japan and cultivated globally for its high-quality timber and ornamental value, the known natural source of this compound is specifically the Taiwanese variety, formosana nih.govresearchgate.net.
| Species/Variety | Common Name | Native Geographic Region | Plant Part Containing this compound |
|---|---|---|---|
| Chamaecyparis obtusa var. formosana | Taiwan Cypress, Taiwan Yellow Cedar | Taiwan (Central mountain ranges) | Heartwood |
| Chamaecyparis obtusa | Japanese Cypress, Hinoki | Japan (Honshu, Shikoku, Kyushu) | Not reported as a source |
Extraction and Purification Techniques for this compound
The isolation of this compound from its natural source involves a multi-step process of extraction followed by chromatographic purification. The foundational research on its isolation was conducted on the heartwood of Chamaecyparis obtusa var. formosana nih.govresearchgate.net.
The general methodology employed by researchers for isolating novel compounds from this plant source begins with the air-drying and chipping of the heartwood. These wood chips are then subjected to extraction with an organic solvent, such as acetone, at room temperature. This process yields a crude extract containing a complex mixture of secondary metabolites.
To separate the components, the crude extract is typically concentrated under reduced pressure and then partitioned between different immiscible solvents, for example, ethyl acetate (B1210297) and water nih.gov. This liquid-liquid partitioning step helps to group the compounds based on their polarity. The fraction containing this compound is then subjected to a series of chromatographic techniques to achieve purification.
This purification process involves repeated column chromatography over a stationary phase like silica (B1680970) gel. Elution is performed using a gradient of solvents, typically mixtures of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by methods such as thin-layer chromatography (TLC). Fractions containing the target compound are combined and may require further purification using more advanced techniques like high-performance liquid chromatography (HPLC) to yield pure this compound nih.govnih.gov. The structure of the isolated compound is then confirmed using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) nih.gov.
Chemodiversity and Related Metabolites from Chamaecyparis obtusa Species
The genus Chamaecyparis is known for its rich and diverse chemical profile, producing a wide array of secondary metabolites. The heartwood of Chamaecyparis obtusa var. formosana, the source of this compound, is particularly rich in terpenoids and lignans. Besides this compound, several other novel compounds have been isolated from this specific plant part nih.gov.
Research has identified a variety of related metabolites, primarily other bicyclo[2.2.2]octenone-containing natural products and various classes of terpenoids. The chemical composition can vary between different parts of the tree, such as the heartwood, bark, and leaves. For instance, the bark of C. obtusa var. formosana contains unique compounds like chamaecyformosanins, while the leaves are a source of proanthocyanidins (B150500) and various flavonoids nih.govnih.gov.
The following tables summarize some of the diverse metabolites isolated from Chamaecyparis obtusa and its Taiwanese variety.
| Compound Class | Specific Metabolites |
|---|---|
| Bicyclo[2.2.2]octenones | Obtunone nih.govnih.gov |
| Diterpenes | Obtusanal B nih.gov |
| Obtusadione nih.gov | |
| 11,14-dihydroxy-8,11,13-abietatrien-7-one nih.gov | |
| Lignans | Chamalignolide nih.gov |
| 3',4'-O,O-demethylenehinokinin researchgate.net |
| Plant Part | Compound Class | Specific Metabolites |
|---|---|---|
| Bark (var. formosana) | Dimer | Chamaecyformosanin A nih.gov |
| Diterpenes | Chamaecyformosanin C, Chamaecyformosanin D nih.gov | |
| Sesquiterpene | Muurola-4,10(14)-dien-3-one nih.gov | |
| Leaves | Flavonoids | Quercetin, Myricetin, Amentoflavone nih.gov |
| Proanthocyanidins | (General class identified) nih.gov |
Biosynthetic Pathways of Chamaecypanone C
Proposed Biogenetic Routes to the Chamaecypanone C Core Skeleton
The bicyclo[2.2.2]octenone core of this compound is a characteristic structural feature, and its formation is often hypothesized to occur via pericyclic reactions in nature. A prominent proposed biogenetic route, heavily supported by successful synthetic strategies, involves a Diels-Alder cycloaddition iiitd.edu.innucleos.com. This reaction is believed to occur between an in situ-generated cyclopentadienone and an o-quinol (a 6-alkyl-6-hydroxycyclohexa-2,4-dienone) iiitd.edu.innucleos.com.
Research has demonstrated that analogues of this compound can be synthesized through a Diels-Alder cycloaddition between cyclopentadienones and in situ-generated ortho-quinols iiitd.edu.innucleos.com. Furthermore, the total synthesis of (+)-Chamaecypanone C has been achieved using a tandem retro-Diels-Alder/Diels-Alder cascade reaction iiitd.edu.inthegoodscentscompany.com. This cascade mechanism suggests a plausible biogenetic pathway where an initial Diels-Alder adduct undergoes a retro-Diels-Alder reaction to release a reactive intermediate, which then participates in a subsequent Diels-Alder cycloaddition to form the final bicyclic core thegoodscentscompany.com.
Another crucial step in the proposed biogenetic pathway is the oxidative dearomatization of a phenolic precursor to yield the ortho-quinol intermediate. This transformation is a common strategy in natural product biosynthesis for generating reactive, non-aromatic intermediates from aromatic precursors.
The key proposed biogenetic transformations leading to the this compound core skeleton are summarized in the table below:
| Proposed Biogenetic Step | Key Reactants/Intermediates | Resulting Structural Feature |
| Oxidative Dearomatization | Phenol | o-Quinol |
| Diels-Alder Cycloaddition | Cyclopentadienone, o-Quinol | Bicyclo[2.2.2]octenone Core |
| Tandem Retro-Diels-Alder/Diels-Alder Cascade | Dimer of o-quinol, Cyclopentadienone | Bicyclo[2.2.2]octenone Core |
Enzymatic Components and Mechanistic Steps in Putative Biosynthesis
While specific enzymes responsible for the biosynthesis of this compound in nature have not been fully elucidated in the provided literature, the complexity and stereospecificity observed in natural product synthesis strongly imply the involvement of enzymatic machinery. The synthetic methodologies developed to access this compound often mimic or suggest the types of enzymatic transformations that might occur in a biological system.
For instance, the oxidative dearomatization step, which is critical for generating the o-quinol intermediate, could be catalyzed by an oxidase enzyme in nature. Synthetic routes have employed copper(II)-sparteine mediated asymmetric oxidative dearomatization, which could be analogous to a metalloenzyme-catalyzed process in a living organism. Similarly, the formation of the cyclopentadienone intermediate in synthetic routes has been achieved through a rhodium-catalyzed dehydrogenation protocol from 3,5-diarylcyclopentenones iiitd.edu.innucleos.com. In a biological context, this dehydrogenation would likely be mediated by a dehydrogenase enzyme.
The Diels-Alder reaction, a pericyclic reaction central to the formation of the bicyclo[2.2.2]octenone core, is known to be catalyzed by enzymes in the biosynthesis of various other natural products. These enzymes often control the regioselectivity and stereoselectivity of the cycloaddition, leading to the precise molecular architecture of the natural product. Therefore, it is highly probable that specific Diels-Alderase enzymes are involved in guiding the cycloaddition of the cyclopentadienone and o-quinol precursors in the biosynthesis of this compound.
Precursor Incorporation Studies and Isotopic Labeling Approaches
Precursor incorporation studies and isotopic labeling approaches are indispensable tools for elucidating the biosynthetic pathways of natural products. These methods involve feeding isotopically enriched precursors to a producing organism and then analyzing the resulting natural product to determine which atoms from the precursors have been incorporated and where they are located within the molecule.
Common stable isotopes used for labeling include Carbon-13 (C), Deuterium (H), and Nitrogen-15 (N). The incorporation of these labeled atoms can be tracked and identified using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By observing the labeling patterns, researchers can deduce the sequence of enzymatic reactions and the identity of the metabolic intermediates involved in the biosynthetic pathway.
While the provided research findings predominantly focus on the chemical synthesis of this compound, these isotopic labeling techniques would be crucial for definitively mapping its in vivo biosynthetic pathway, identifying the exact precursors, and confirming the proposed biogenetic steps.
Total and Enantioselective Synthesis of Chamaecypanone C
Strategic Approaches to the Bridged Bicyclo[2.2.2]octenone Framework
The bicyclo[2.2.2]octenone skeleton is a common motif in various natural products, including homodimers like aquaticol (B1263689) and hetero adducts such as chamaecypanone C. nih.gov The construction of this framework often leverages cycloaddition reactions, particularly Diels-Alder reactions, which are highly effective in forming complex polycyclic systems from simpler precursors. arkat-usa.org Oxidative dearomatization of substituted phenols has been a frequently employed strategy to build the bicyclo[2.2.2]octenone core. nih.gov
Key Methodologies in this compound Total Synthesis
Several key methodologies have been developed and refined for the total synthesis of this compound, each contributing to the efficient assembly of its core structure and the establishment of its stereochemistry.
Diels-Alder Cycloaddition Strategies
Diels-Alder cycloaddition reactions are central to many synthetic routes for bicyclo[2.2.2]octenones, including this compound. This [4+2] cycloaddition allows for the formation of two new carbon-carbon bonds and up to four new stereocenters in a single step, making it a powerful tool for complex molecule synthesis. arkat-usa.orgresearchgate.net In the context of this compound, Diels-Alder reactions involving in situ-generated cyclopentadienones and ortho-quinols have been particularly effective. nih.govacs.orgacs.org
Retro-Diels-Alder/Diels-Alder Cascade Reactions
A notable strategy in the synthesis of this compound involves a tandem retro-Diels-Alder/Diels-Alder (retro-DA/DA) cascade reaction. organic-chemistry.orgnih.govthieme-connect.comscispace.comnih.gov This cascade typically begins with a dimer, often an ortho-quinol dimer, which undergoes a retro-Diels-Alder reaction upon heating to generate a reactive monomer. This monomer then participates in a subsequent Diels-Alder reaction with an appropriate dienophile. organic-chemistry.orgnih.gov For instance, in one synthesis, a retro-Diels-Alder reaction of a 6-alkyl-6-hydroxycyclohexa-2,4-dienone (ortho-quinol) dimer provided the ortho-quinol, which then reacted with an in situ-generated 2,4-diarylcyclopentadienone in a highly diastereoselective manner to afford this compound methyl ether. nih.gov
Rhodium-Catalyzed Dehydrogenation Protocols for Cyclopentadienone Formation
The generation of highly reactive and often unstable cyclopentadienones as dienophiles is crucial for their participation in Diels-Alder reactions. A significant advancement in this area is the development of rhodium-catalyzed dehydrogenation protocols. nih.govacs.orgacs.orgnih.govporcogroup.com This protocol facilitates the conversion of 3,5-diarylcyclopentenones to the corresponding 2,4-diarylcyclopentadienones in situ. These in situ-generated cyclopentadienones can then be directly utilized in [4+2] cycloadditions with ortho-quinols to synthesize this compound analogues. nih.govacs.orgacs.org
The following table summarizes the yield ranges for the rhodium-catalyzed dehydrogenation and subsequent Diels-Alder cycloaddition for various cyclopentenone substrates, as reported in one study:
| Cyclopentenone Substrate | Dehydrogenation & Cycloaddition Yield Range (%) |
| 3,5-Diarylcyclopentenones | Moderate to Good (e.g., 61-86%) nih.govacs.org |
Note: Specific yields vary depending on the substituents and reaction conditions.
Oxidative Dearomatization and Stereocontrol Approaches
Oxidative dearomatization of phenols is a powerful method for generating reactive intermediates that can undergo subsequent transformations to form complex natural product frameworks in a stereocontrolled fashion. nih.govthieme-connect.comacs.orgrsc.orgchim.it In the synthesis of this compound, this approach has been instrumental in creating the necessary cyclohexadienone intermediates. For example, enantioselective ortho-oxidative dearomatization of lithium phenolates with a chiral copper bis(oxo) complex derived from (−)-sparteine has been employed. nih.govthieme-connect.com This process generates chiral, nonracemic ortho-quinols, which are key precursors for the bicyclo[2.2.2]octenone core. nih.govnih.govthieme-connect.com
Development of Enantioselective Synthetic Routes for this compound
The development of enantioselective synthetic routes is critical for obtaining this compound in its biologically active form. Enantioselective synthesis aims to produce a specific enantiomer in unequal amounts, which is particularly important in pharmaceuticals where different enantiomers can have distinct biological activities. wikipedia.org
A key enantioselective approach to (+)-Chamaecypanone C involves copper-mediated asymmetric oxidative dearomatization. organic-chemistry.orgnih.govnih.govthieme-connect.comgrantome.com This method allows for the creation of chiral ortho-quinol intermediates with high enantiomeric excess. For instance, the use of a copper bis(oxo) complex derived from (−)-sparteine has been shown to mediate the chemoselective ortho-dearomatization of 2,4-disubstituted phenol, leading to an ortho-quinol that subsequently undergoes Diels-Alder dimerization to yield bicyclo[2.2.2]octenone with high enantiomeric excess (>99% ee). thieme-connect.com This dimer then serves as a precursor in the retro-Diels-Alder/Diels-Alder cascade to ultimately furnish (+)-Chamaecypanone C. organic-chemistry.orgnih.govthieme-connect.comnih.gov
The following table highlights the enantiomeric excess achieved in a key step of an enantioselective synthesis:
| Intermediate/Step | Enantiomeric Excess (ee) |
| Diels-Alder dimerization product of ortho-quinol thieme-connect.com | >99% ee |
This demonstrates the high level of stereocontrol achievable through these advanced synthetic methodologies.
Chemical Modifications and Analogue Synthesis for Mechanistic Probing
Design Principles for Chamaecypanone C Analogues
The design of this compound analogues is fundamentally driven by structure-activity relationship (SAR) studies, which aim to identify key structural features essential for its biological activity. Research has revealed several critical insights into the structural requirements for this compound's interaction with tubulin.
A crucial finding is the importance of the 4-para-hydroxylphenyl group for effective interactions with tubulin plantaedb.com. This suggests that the presence and specific positioning of a hydroxyl group on this phenyl moiety are vital for binding. Modifications to the isopropyl appendage at C-11 also impact potency; reducing it to a methyl group can slightly enhance activity, whereas a bulkier tert-butyl group at this position leads to a complete loss of activity plantaedb.com. This indicates a sensitivity to steric bulk at this site.
Furthermore, the 4'-phenolic group appears to function as a necessary hydrogen bond donor. Analogues lacking this group (4'-desoxy analogue) or having it protected (dimethoxy analogue) were found to be inactive, underscoring its role in molecular recognition plantaedb.com. In contrast, the 4''-hydroxyl group was found to be less critical for activity, as both the thiophene (B33073) analogue and the 4''-desoxy analogue retained activity plantaedb.com.
Initial SAR studies on racemic this compound analogues also demonstrated that certain modifications, such as the introduction of a diphenyl group, chlorinated moieties, or methyl protection of hydroxyl groups, resulted in inactive compounds plantaedb.com. These observations collectively inform the rational design of new analogues, emphasizing the need to preserve key hydrogen bonding donors and maintain specific steric profiles at critical positions for optimal tubulin interaction.
Table 1: Summary of Key Structural Modifications and Their Impact on this compound Activity
| Structural Feature | Modification | Observed Effect on Activity | Implication for Design | Source |
| 4-para-hydroxylphenyl group | Presence | Crucial for tubulin interaction | Essential for activity | plantaedb.com |
| C-11 Isopropyl appendage | Reduced to methyl | Slightly improved potency | Modest changes tolerated | plantaedb.com |
| C-11 Isopropyl appendage | Replaced with tert-butyl | Completely eliminated activity | Steric hindrance detrimental | plantaedb.com |
| 4'-phenolic group | Desoxy or dimethoxy | Inactive | Required as hydrogen bond donor | plantaedb.com |
| 4''-hydroxyl group | Desoxy or thiophene analogue | Active | Less critical for activity | plantaedb.com |
| Core Structure | Diphenyl analogue | Inactive | Core modifications sensitive | plantaedb.com |
| Core Structure | Chlorinated analogues | Inactive | Core modifications sensitive | plantaedb.com |
| Hydroxyl groups | Methyl protected | Inactive | Free hydroxyls important | plantaedb.com |
Synthetic Methodologies for Structural Diversification and Derivatization
The synthesis of this compound analogues and its structural diversification largely relies on strategic chemical transformations that allow for the introduction of varied functionalities while maintaining the core scaffold. A prominent methodology developed for this purpose involves a rhodium-catalyzed dehydrogenation protocol plantaedb.comnih.gov. This protocol efficiently converts 3,5-diarylcyclopentenones into the corresponding 2,4-diarylcyclopentadienones plantaedb.comnih.gov. These in situ-generated, highly reactive cyclopentadienones then serve as key intermediates in a subsequent Diels-Alder cycloaddition reaction with in situ-generated ortho-quinols, leading to the formation of this compound analogues plantaedb.comnih.gov.
For analogues requiring unprotected hydroxyl groups, a BBr3-mediated demethylation protocol has been successfully employed. This method allows for the deprotection of previously prepared cycloadducts that contained methyl ethers, yielding the desired hydroxylated products in moderate to good yields plantaedb.com. The ability to perform such targeted deprotections is crucial for exploring the role of hydroxyl functionalities in biological activity.
The broader concept of late-stage diversification of natural products is highly relevant to this compound research. This approach enables the efficient generation of numerous derivatives from a complex natural product scaffold, facilitating rapid assessment of structure-activity relationships and aiding in drug discovery efforts. By developing site-selective synthetic methodologies, chemists can introduce modifications at specific positions, which is particularly challenging given the inherent structural complexity and diverse functional groups often found in natural products like this compound.
Targeted Modifications for Investigating Molecular Recognition
Targeted modifications of this compound are primarily aimed at deciphering the precise molecular interactions between the compound and its biological target, tubulin. As this compound acts as a microtubule inhibitor by binding to the colchicine-binding site, understanding the specific residues and forces involved in this interaction is paramount thegoodscentscompany.com.
The SAR data discussed in Section 5.1 directly informs these targeted modifications. For instance, the observed criticality of the 4-para-hydroxylphenyl group and the 4'-phenolic group strongly suggests that these moieties are key points of interaction with the tubulin protein plantaedb.com. Analogues are designed to systematically alter these regions (e.g., by removing the hydroxyl, changing its position, or introducing different substituents) to probe the nature of the hydrogen bonding, hydrophobic, or steric interactions at these sites.
The complete loss of activity upon the introduction of a tert-butyl group at C-11 or the inactivity of certain core modifications (e.g., diphenyl or chlorinated analogues) provides valuable negative data. This indicates that the specific size, shape, and electronic properties of these regions are tightly constrained for effective molecular recognition and binding to the colchicine (B1669291) site plantaedb.com. By synthesizing and evaluating such targeted modifications, researchers can gain a more detailed understanding of the ligand-receptor interactions, including the geometry of the binding pocket, the types of intermolecular forces involved, and the conformational requirements for high-affinity binding. This iterative process of design, synthesis, and biological evaluation is fundamental to optimizing the therapeutic potential of this compound and its derivatives.
Mechanistic Insights into the Biological Activity of Chamaecypanone C
Interaction with Molecular Targets
The primary molecular target of Chamaecypanone C is tubulin, the protein subunit of microtubules. nih.gov By interfering with tubulin dynamics, this compound effectively disrupts the cellular machinery essential for mitosis.
This compound exerts its cytotoxic effects by directly inhibiting the polymerization of tubulin into microtubules. nih.govnih.gov Microtubules are dynamic polymers crucial for forming the mitotic spindle, a structure necessary for the proper segregation of chromosomes during cell division. nih.gov By preventing the assembly of these structures, this compound halts the cell division process. nih.gov Initial biological studies have confirmed that (+)-chamaecypanone C is a potent inhibitor of tubulin assembly, which is the primary mechanism behind its tumor cell growth inhibition. nih.govnih.gov This inhibition disrupts the dynamic equilibrium of the microtubule network, which is vital for various cellular functions, particularly mitosis. nih.gov
The inhibitory effect of this compound on tubulin polymerization has been observed across various human tumor cell lines, where it demonstrates cytotoxicity with IC50 values in the nanomolar range. nih.gov
Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) |
|---|
This table is generated based on data available in the cited literature. nih.gov
The inhibition of tubulin polymerization by this compound is achieved through its interaction with a specific site on the tubulin protein. nih.gov Research demonstrates that this compound binds to the colchicine-binding site on β-tubulin. nih.govnih.govnih.gov This binding site is located at the interface between the α- and β-tubulin subunits within a heterodimer. nih.govmdpi.com
By occupying the colchicine-binding site, this compound prevents the tubulin dimers from adopting the straight conformation necessary for incorporation into growing microtubules. nih.gov This leads to the destabilization and disassembly of the microtubule structure. nih.gov The interaction of this compound with this site is a hallmark of a class of microtubule-destabilizing agents that interfere with the formation of the mitotic spindle, ultimately leading to cell cycle arrest. nih.govscispace.com
Cellular Response Mechanisms
The interaction of this compound with tubulin triggers a cascade of cellular responses, culminating in the cessation of cell proliferation and induction of apoptosis.
A primary cellular response to microtubule disruption by agents like this compound is the activation of the spindle assembly checkpoint, leading to mitotic arrest. nih.gov Flow cytometric analysis has revealed that treating human KB cancer cells with this compound results in their arrest in the G2-M phases of the cell cycle in a time-dependent manner. nih.gov This G2/M arrest prevents cells with a compromised mitotic spindle from proceeding through cell division, thus averting the formation of aneuploid daughter cells. nih.govmdpi.com The arrest at this checkpoint is a direct consequence of the inhibition of tubulin polymerization and the subsequent failure to form a functional mitotic spindle. nih.gov
The G2-M phase arrest induced by this compound is associated with specific alterations in the levels and activity of key cell cycle regulatory proteins. nih.gov The transition from the G2 phase to mitosis is critically dependent on the activation of the Cyclin B1/Cdc2 (also known as CDK1) complex. nih.govplos.org
Studies have shown that treatment with this compound leads to an increase in Cyclin B1 levels. nih.gov Furthermore, it causes a mobility shift of Cdc2 and Cdc25C, a phosphatase that activates Cdc2. nih.govabcam.com These changes coincide with the appearance of phosphoepitopes recognized by MPM-2, a marker for mitosis. nih.gov This suggests that while the components for mitotic entry are present and accumulating, the cell is unable to properly proceed through mitosis due to the lack of a functional spindle, resulting in arrest. nih.govnih.gov
Table 2: Effect of this compound on Cell Cycle Regulatory Proteins
| Protein | Effect | Cellular Consequence |
|---|---|---|
| Cyclin B1 | Increased levels | Promotion of G2/M transition signals |
| Cdc2 | Mobility shift (indicative of phosphorylation state change) | Altered kinase activity contributing to mitotic arrest |
This table summarizes the observed effects of this compound on key proteins that regulate the G2-M phase of the cell cycle. nih.gov
Apoptotic Pathway Activation
Prolonged mitotic arrest induced by microtubule inhibitors like this compound typically leads to the activation of apoptotic pathways, resulting in programmed cell death. nih.gov Interestingly, this compound induces apoptosis through a specific signaling cascade. nih.gov
The compound triggers apoptotic cell death via the caspase 8-Fas/FasL dependent pathway. nih.gov This indicates an activation of the extrinsic apoptotic pathway, which is initiated by the binding of death ligands (like FasL) to death receptors (like Fas) on the cell surface. researchgate.net This activation leads to the recruitment of adaptor proteins and the subsequent activation of caspase-8, an initiator caspase that, in turn, activates executioner caspases like caspase-3 and -7. researchgate.netplos.org Notably, this mechanism is distinct from the mitochondria/caspase 9-dependent (intrinsic) pathway, which is a common route for apoptosis induced by many other anticancer agents. nih.gov This unique mode of apoptotic induction suggests that this compound may be effective in cancer cells that have developed resistance to agents that rely on the intrinsic pathway. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Mechanisms
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound like this compound relates to its biological activity. By synthesizing and testing various analogues, researchers can identify the key molecular features responsible for its efficacy and potentially develop more potent derivatives. nih.gov
The primary mechanism of this compound's anticancer effect is the inhibition of microtubule polymerization. nih.gov It achieves this by binding to tubulin at the colchicine-binding site. nih.govnih.gov This interaction prevents the assembly of microtubules, which are essential for forming the mitotic spindle during cell division. The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis. nih.gov Therefore, the core bicyclo[2.2.2]octenone skeleton and the specific arrangement of its substituents that allow it to fit into the colchicine-binding pocket are considered the key pharmacophoric features responsible for its tubulin-inhibiting activity.
To explore the SAR of this compound, various analogues have been synthesized and evaluated for their ability to inhibit tubulin assembly and their cytotoxicity. nih.gov These studies have shown that specific structural modifications can have a significant impact on the compound's potency. nih.gov
For instance, modifications such as creating diphenyl analogues, chlorinated analogues, and certain methyl-protected analogues resulted in inactive compounds. nih.gov Conversely, other structural changes led to compounds with good activity. nih.gov One particular derivative, analogue (+)-38, was found to possess slightly greater activity as both a tubulin assembly inhibitor and a cytotoxic agent when compared to the natural (+)-Chamaecypanone C. nih.gov
| Compound | Modification | Tubulin Assembly Inhibition Activity | Reference |
|---|---|---|---|
| (+)-Chamaecypanone C (Parent Compound) | Natural Product | Active | nih.gov |
| Diphenyl Analogue 17 | Structural Modification | Inactive | nih.gov |
| Chlorinated Analogues 19c | Structural Modification | Inactive | nih.gov |
| Methyl Protected Analogues | Structural Modification | Inactive | nih.gov |
| Analogue (+)-38 | Structural Modification | Good Activity (Slightly higher than parent) | nih.gov |
| Analogues 35-37 | Structural Modification | Good Activity | nih.gov |
| Analogues 39-40 | Structural Modification | Inactive | nih.gov |
Investigation of Multi-Drug Resistance (MDR) Modulation
A significant challenge in cancer chemotherapy is the development of multi-drug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. This is often caused by the overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-associated Protein (MRP), which actively pump drugs out of the cell. mdpi.com
This compound has shown considerable promise in overcoming this challenge. Studies have demonstrated that it remains effective against several human cancer cell lines that have developed multidrug resistance. nih.gov Specifically, KB-derived MDR cell lines that overexpress P-gp170/MDR and MRP were found to be sensitive to this compound. nih.gov This suggests that this compound is either not a substrate for these efflux pumps or is able to circumvent their activity, making it a potentially valuable agent for treating drug-resistant cancers. nih.gov The compound has been shown to have cytotoxic activity with IC50 values in the nanomolar range across a variety of human tumor cell lines. nih.gov
| Cell Line Type | Resistance Mechanism | Sensitivity to this compound | Reference |
|---|---|---|---|
| KB-derived MDR cells | Overexpression of P-gp170/MDR | Sensitive | nih.gov |
| KB-derived MDR cells | Overexpression of MRP | Sensitive | nih.gov |
Advanced Analytical Methodologies in Chamaecypanone C Research
Spectroscopic Techniques for Comprehensive Structural Elucidation and Stereochemical Assignment
Spectroscopic techniques are fundamental for determining the molecular structure and relative/absolute configuration of natural products like Chamaecypanone C.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable. 1H-NMR and 13C-NMR provide crucial information about the proton and carbon frameworks, respectively. For this compound (referred to as compound 2 in some studies), 1H-NMR data revealed characteristic signals for methyl groups (e.g., δH 0.80 (s), H-15, and δH 1.10 (s), H-13), an oxygenated methylene (B1212753) (δH 3.28 (d, J = 10.4 Hz), 3.33 (d, J = 10.4 Hz), H-12), and an olefinic proton (δH 7.10 (m, H-5)). iiab.me The 13C-NMR data showed 15 resonances, including a conjugated carboxyl carbon (δC 169.6), olefinic carbons (δC 136.4, 142.2), and oxygenated carbons (δC 75.9, 70.9). iiab.me Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), 1H-1H Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY), are vital for establishing connectivity and relative stereochemistry. For instance, the relative configuration of this compound has been assigned based on NOESY correlations, where correlations between H-15/H-12 and H-1/H-10 indicated they were in the same phase. iiab.me These techniques are particularly powerful for complex natural products, enabling the elucidation of entire carbon skeletons and the spatial arrangement of atoms. nih.govchemspider.com
Table 1: Selected NMR Spectral Data for this compound (Compound 2) (Data from iiab.me, measured in acetone-d6, 500 MHz for 1H and 13C)
| Atom (Type) | 1H NMR (δ, multiplicity, J in Hz) | 13C NMR (δ) |
| H-15 (Methyl) | 0.80 (s) | - |
| H-13 (Methyl) | 1.10 (s) | - |
| H-12 (Methylene) | 3.28 (d, J = 10.4), 3.33 (d, J = 10.4) | - |
| H-5 (Olefinic) | 7.10 (m) | - |
| C (Carboxyl) | - | 169.6 |
| C (Olefinic) | - | 136.4, 142.2 |
| C (Oxygenated) | - | 75.9, 70.9 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within the molecule. The IR spectrum of this compound showed characteristic absorbance bands for hydroxyl and conjugated carboxylic acid groups (νmax 3300–2300 cm−1 and 1690 cm−1). iiab.me
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. This compound exhibits UV λmax in methanol (B129727) at 262 nm (logε 1.6) and 325 nm (logε 0.5). iiab.me
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules. While specific CD data for this compound was not detailed in the provided sources, CD spectral data has been used to confirm the absolute configuration of related bicyclo[2.2.2]octenone natural products, including comparisons to this compound analogs. r-project.org
Advanced Chromatographic Methods for Isolation, Purity, and Metabolite Analysis
Chromatographic techniques are essential for the separation, purification, and analysis of this compound from complex natural extracts, as well as for studying its metabolic fate.
High-Performance Liquid Chromatography (HPLC): HPLC is widely employed for the isolation and purification of this compound. Preparative HPLC is necessary to obtain highly pure target compounds from complex samples for structural identification and biological evaluation. nih.govhandwiki.org Chiral HPLC analysis is specifically used to determine the enantiomeric excess of synthesized this compound or its analogs, ensuring the purity of specific enantiomers for biological studies. r-project.orgnih.gov HPLC is also a primary tool for metabolite identification and quantification, particularly when coupled with mass spectrometry.
Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective method for monitoring purification steps and assessing the purity of fractions obtained during isolation. It is often used in conjunction with column chromatography for initial separation and qualitative analysis.
Gas Chromatography (GC): While not specifically detailed for this compound itself in the provided sources, GC, particularly GC-MS, is a common technique in metabolomics for analyzing volatile compounds and fatty acids, contributing to comprehensive metabolite profiling.
Mass Spectrometry-Based Approaches for Metabolite Profiling and Mechanistic Pathway Elucidation
Mass spectrometry (MS) is critical for determining the molecular weight, elemental composition, and fragmentation patterns of this compound and its metabolites, aiding in structural confirmation and the elucidation of metabolic pathways.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS provides precise molecular weight information, allowing for the determination of the molecular formula. For this compound, negative HRESIMS has been used to determine its molecular formula as C15H22O3. iiab.me
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the primary tool for metabolite identification, profiling, and structural elucidation in complex biological matrices. It offers high sensitivity and precision, enabling the detection of very low concentration analytes and their differentiation from endogenous compounds. The fragmentation patterns obtained from MS/MS experiments provide detailed structural information, which, combined with accurate mass measurements, helps in confirming proposed structures and elucidating biotransformation pathways. Although not specifically for this compound, LC-MS/MS methods have been developed for related compounds like chamaechromone (B19329) for pharmacokinetic studies in rat plasma, demonstrating the utility of monitoring specific ion transitions (e.g., m/z 543.3→198.9 for chamaechromone) for quantitative analysis. This approach is broadly applicable to understanding the metabolic fate of compounds like this compound.
Biophysical Methods for Ligand-Target Interaction Studies (e.g., Protein Binding Assays)
This compound is known to be a microtubule inhibitor that binds to the colchicine-binding site of tubulin, thereby preventing tubulin polymerization. iiab.mewikipedia.org The elucidation of such specific ligand-target interactions relies on a variety of biophysical and biochemical methods.
In vitro Tubulin Polymerization Assays: These assays directly measure the ability of a compound to inhibit or promote tubulin polymerization, a key function of microtubules. Studies have shown that (+)-Chamaecypanone C inhibits tubulin polymerization with an IC50 of 2.0 ± 0.1 µM. iiab.me
Colchicine (B1669291) Binding Inhibition Assays: Since this compound binds to the colchicine site on tubulin, competition binding assays using radiolabeled colchicine (e.g., [3H]colchicine) are employed to confirm this interaction and assess the compound's affinity for the binding site. (+)-Chamaecypanone C has shown moderate activity in inhibiting colchicine binding. iiab.me
Microtubule Network Disruption Studies: Cellular studies, often involving fluorescence microscopy with tubulin-specific antibodies, are used to visualize the disruption of the intracellular microtubule network by this compound, providing direct evidence of its cellular mechanism of action. iiab.me
While the provided sources confirm the mechanism of action and specific functional assays used for this compound, other advanced biophysical techniques are generally employed in drug discovery to characterize ligand-target interactions. These include:
Surface Plasmon Resonance (SPR): A label-free technique for real-time measurement of binding affinities and kinetics.
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding, providing comprehensive thermodynamic parameters (binding constant, stoichiometry, enthalpy, entropy).
Ligand-observed NMR Spectroscopy: Can provide atomic-level information on protein-ligand interactions by observing perturbations in NMR parameters of the ligand or protein upon binding.
Protein X-ray Crystallography: Provides high-resolution structural information of ligand-protein complexes, revealing the precise binding mode.
Native Mass Spectrometry: Can identify ligand binding sites on proteins by preserving noncovalent complexes in the gas phase.
These methods collectively provide a robust framework for understanding how this compound interacts with its biological targets at a molecular level.
Future Research Directions and Potential Academic Applications
Discovery and Characterization of Novel Biosynthetic Enzymes for Chamaecypanone C Production
The proposed biosynthesis of this compound involves a [4+2] cycloaddition, or Diels-Alder reaction. nih.gov A key area of future research lies in the identification and characterization of the specific enzymes that catalyze this transformation in Chamaecyparis obtusa. The discovery of these novel biosynthetic enzymes could pave the way for biocatalytic production of this compound and its analogs.
Investigating the enzymatic oxidative dearomatization processes is also crucial. tum.de Understanding the enzymes responsible for these steps, potentially including oxidases and reductases, would provide a more complete picture of the biosynthetic pathway. tum.de This knowledge could be harnessed for developing cell-free or whole-cell biocatalytic systems for more sustainable and efficient production of this complex natural product.
Development of More Efficient and Scalable Stereoselective Synthetic Strategies
While total syntheses of both enantiomers of this compound have been achieved, developing more efficient and scalable methods remains a key objective. nih.gov The current strategies often rely on a retro-Diels-Alder/Diels-Alder cascade, which, while elegant, may present challenges for large-scale production. nih.gov
Future synthetic efforts could focus on:
Catalyst Development: Exploring new catalysts to improve the efficiency and stereoselectivity of the key cycloaddition reaction. Rhodium-catalyzed dehydrogenation has already shown promise in the synthesis of analogues. nih.govnih.gov
Flow Chemistry: Implementing continuous flow technologies could offer better control over reaction parameters, improve yields, and enhance scalability.
Convergent Synthesis: Designing more convergent synthetic routes would allow for the late-stage introduction of diversity, facilitating the rapid generation of analogues.
| Synthetic Strategy | Key Features | Potential Advantages |
| Asymmetric Catalysis | Use of chiral catalysts to control stereochemistry. | High enantioselectivity, reduced need for chiral auxiliaries. |
| Biocatalysis | Utilization of enzymes for specific transformations. | High selectivity, mild reaction conditions, environmentally friendly. |
| Flow Chemistry | Continuous processing of reagents. | Improved safety, scalability, and process control. |
Rational Design of Next-Generation this compound Analogues for Enhanced Target Specificity and Potency
The potent microtubule-inhibiting activity of this compound makes it an excellent starting point for the development of new anticancer agents. nih.govnih.gov Rational design of analogues can lead to compounds with improved properties. Biological evaluation of synthesized analogues has already identified a derivative with higher activity than the parent compound. nih.govnih.gov
Key areas for analogue design include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound scaffold to understand which functionalities are crucial for its biological activity. nih.gov
Computational Modeling: Using molecular docking and other computational tools to predict the binding of analogues to the colchicine (B1669291) site on tubulin, thereby guiding the design of more potent inhibitors. nih.gov
Modifications to Enhance Solubility and Bioavailability: Altering the physicochemical properties of the molecule to improve its drug-like characteristics.
Exploration of Additional Cellular Resistance Mechanisms Beyond Current Models
A significant finding is that several multidrug-resistant cancer cell lines overexpressing P-glycoprotein (P-gp/MDR) and multidrug resistance-associated protein (MRP) remain sensitive to this compound. nih.gov This suggests that it may circumvent common mechanisms of drug resistance.
Future research should focus on:
Identifying Novel Resistance Pathways: Investigating whether cancer cells can develop resistance to this compound through mechanisms other than efflux pumps. This could involve studying alterations in the drug target (tubulin), activation of alternative signaling pathways, or changes in drug metabolism. researchgate.netelifesciences.org
Deep Mutational Scanning: Employing techniques like deep mutational scanning to systematically identify mutations in tubulin or other cellular proteins that confer resistance to this compound. elifesciences.org
Combination Therapies: Exploring the synergistic effects of this compound with other anticancer drugs to overcome resistance and enhance therapeutic efficacy.
Integration of this compound Scaffolding into Chemical Biology Tools for Pathway Probing
The unique structure and biological activity of this compound make it a valuable scaffold for the development of chemical probes. rsc.orgnih.gov These tools can be used to investigate various cellular processes.
Potential applications include:
Fluorescent Probes: Attaching fluorescent dyes to the this compound scaffold to visualize its subcellular localization and interaction with tubulin in living cells.
Affinity-Based Probes: Developing probes that can be used to pull down and identify new cellular targets or binding partners of this compound.
Photoaffinity Labels: Creating probes that can be activated by light to covalently label their binding partners, providing a powerful tool for target identification.
The development of such chemical biology tools would not only deepen our understanding of this compound's mechanism of action but also provide new avenues for probing the complex biology of the microtubule cytoskeleton and its role in disease. cornell.eduucla.edu
Q & A
Q. What are the established synthetic routes for Chamaecypanone C, and what methodological considerations are critical for reproducibility?
this compound is synthesized via a rhodium-catalyzed dehydrogenation of 3,5-diarylcyclopentenones to generate 2,4-diarylcyclopentadienones, followed by a Diels-Alder cycloaddition with ortho-quinols. Key considerations include:
- Catalyst optimization : Rhodium catalysts (e.g., [Rh(cod)Cl]₂) require anaerobic conditions to prevent side reactions .
- Diastereoselectivity : Reaction temperature (25–40°C) and solvent polarity (e.g., dichloromethane) influence endo/exo selectivity in cycloadditions .
- Characterization : NMR spectroscopy (¹H/¹³C) and X-ray crystallography are essential for verifying bicyclo[2.2.2]octenone stereochemistry .
Q. How is the microtubule inhibitory activity of this compound validated in preclinical studies?
Microtubule disruption is evaluated using:
- In vitro tubulin polymerization assays : Quantify inhibition via turbidimetry at 350 nm, comparing IC₅₀ values to paclitaxel .
- Cell-based cytotoxicity screens : Human cancer cell lines (e.g., MCF-7, A549) are treated with this compound (1–10 µM), with apoptosis measured via caspase-8 activation and flow cytometry .
Advanced Research Questions
Q. What structural modifications of this compound enhance microtubule inhibition, and how are structure-activity relationships (SAR) systematically evaluated?
Analog synthesis focuses on:
- Cyclopentadienone substituents : Electron-withdrawing groups (e.g., -NO₂) at the 2,4-positions increase electrophilicity, improving Diels-Alder reactivity .
- Bicyclic core modifications : Introducing methyl groups at C7 reduces steric hindrance, enhancing tubulin binding affinity .
- SAR validation : Competitive binding assays (³H-paclitaxel displacement) and molecular docking (PDB: 1JFF) correlate structural changes with activity .
Q. How can researchers resolve discrepancies in reported cytotoxicity data for this compound across different cancer models?
Discrepancies may arise from:
- Assay variability : Compare results across standardized platforms (e.g., NCI-60 panel vs. in-house assays) .
- Metabolic differences : Use isogenic cell lines to isolate genetic factors (e.g., p53 status) influencing drug response .
- Structural analogs : Test enantiomerically pure vs. racemic mixtures to assess stereochemical impacts on potency .
Q. What strategies are employed to optimize the enantioselective synthesis of this compound and its analogs?
Key strategies include:
- Chiral auxiliaries : Temporarily introduce menthol-derived groups to control stereochemistry during cycloaddition .
- Asymmetric catalysis : Chiral Rh complexes (e.g., Rh-(R)-BINAP) achieve >90% enantiomeric excess (ee) in dehydrogenation steps .
- Kinetic resolution : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate diastereomers post-synthesis .
Methodological Guidance for Experimental Design
Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
- LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma .
- Circular dichroism (CD) : Track conformational changes in microtubule-bound this compound at 37°C .
Q. How can researchers design experiments to elucidate the crosstalk between this compound-induced apoptosis and autophagy pathways?
- Co-treatment studies : Combine this compound with autophagy inhibitors (e.g., chloroquine) and measure LC3-II/Beclin-1 levels via Western blot .
- CRISPR/Cas9 knockout models : Delete ATG5 or FADD genes to dissect pathway dependencies .
Data Contradiction Analysis
Q. How should conflicting reports on this compound’s efficacy in multidrug-resistant (MDR) cancers be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
